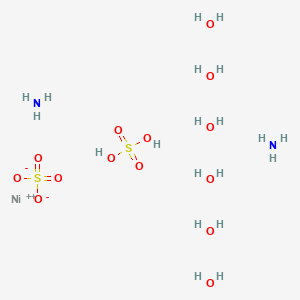
azane;nickel(2+);sulfuric acid;sulfate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;nickel(2+);sulfuric acid;sulfate;hexahydrate is a complex chemical compound with the molecular formula H12N2Ni2O12S3It is a highly soluble blue-green colored salt that serves as a common source of nickel ions for electroplating and other chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel(II) sulfate hexahydrate can be synthesized through the hydrometallurgical processing of nickel ores. The process involves the dissolution of nickel-containing materials in sulfuric acid, followed by crystallization. The crystallization process is typically carried out in a batch cooling crystallizer, where the solution is cooled to promote the formation of nickel sulfate hexahydrate crystals .
Industrial Production Methods
In industrial settings, nickel(II) sulfate hexahydrate is produced by dissolving nickel metal or nickel oxide in sulfuric acid. The resulting solution is then subjected to controlled cooling to crystallize the hexahydrate form of nickel sulfate. This method ensures high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Nickel(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) ions can be oxidized to nickel(III) ions in the presence of strong oxidizing agents.
Reduction: Nickel(II) ions can be reduced to nickel metal using reducing agents such as hydrogen gas.
Substitution: Nickel(II) ions can participate in substitution reactions with other metal ions in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions containing other metal ions such as copper(II) sulfate.
Major Products Formed
Oxidation: Nickel(III) sulfate.
Reduction: Nickel metal.
Substitution: Formation of other metal sulfates, such as copper(II) sulfate.
Scientific Research Applications
Nickel(II) sulfate hexahydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of nickel(II) sulfate hexahydrate involves the release of nickel ions (Ni2+) in solution. These ions can interact with various molecular targets and pathways, including:
Enzyme Inhibition: Nickel ions can inhibit the activity of certain enzymes by binding to their active sites.
Protein Binding: Nickel ions can bind to proteins, altering their structure and function.
Cellular Uptake: Nickel ions can be taken up by cells, where they can interfere with cellular processes and signaling pathways.
Comparison with Similar Compounds
Nickel(II) sulfate hexahydrate can be compared with other similar compounds, such as:
Cobalt(II) sulfate: Similar in structure and properties, but cobalt ions have different chemical reactivity and biological effects.
Copper(II) sulfate: Also used in electroplating and as a catalyst, but copper ions have distinct redox properties.
Iron(II) sulfate: Used in similar industrial applications, but iron ions have different oxidation states and reactivity.
Nickel(II) sulfate hexahydrate is unique due to its high solubility, stability, and versatility in various chemical and industrial processes.
Properties
CAS No. |
51287-85-5 |
|---|---|
Molecular Formula |
H20N2NiO14S2 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
azane;nickel(2+);sulfuric acid;sulfate;hexahydrate |
InChI |
InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2 |
InChI Key |
ZZPAXHDZFDUTLY-UHFFFAOYSA-L |
Canonical SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3AS)-1-(5H-dibenzo[b,f]azepin-5-yl)-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaphosphole](/img/structure/B12055071.png)
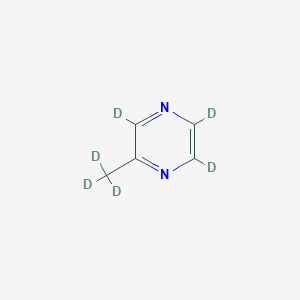
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12055078.png)
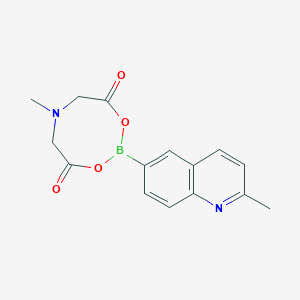
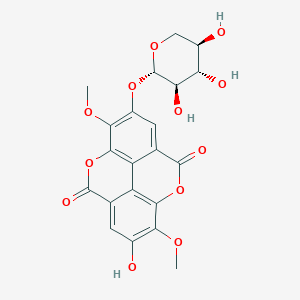
![2-(4-Chlorophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055100.png)
![propan-2-yl 3-[1-{[5-({4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-methoxyphenyl]amino}-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12055110.png)
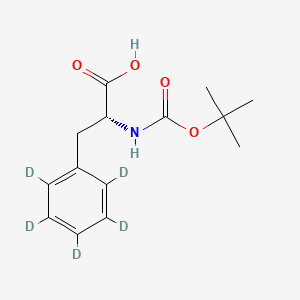
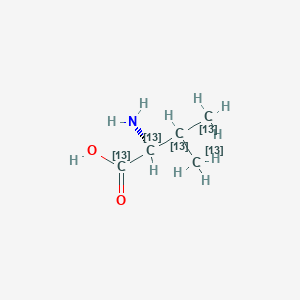
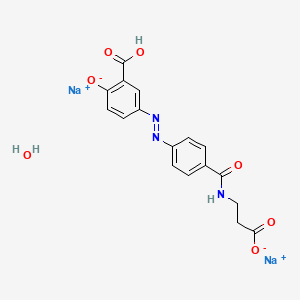
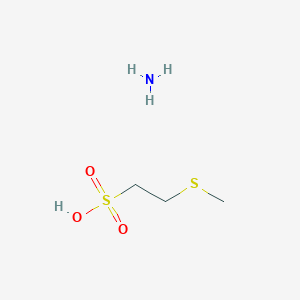
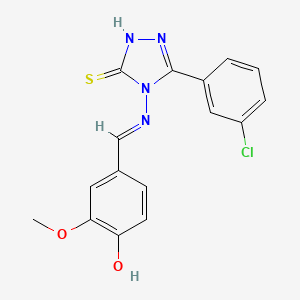

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)
